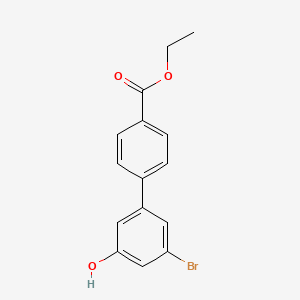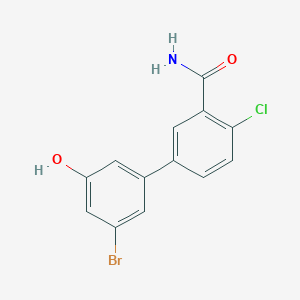
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a chemical compound used in research laboratories and in a variety of industrial applications. It is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. This compound has a wide range of applications in research, as well as in industrial processes.
Scientific Research Applications
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as aldehydes and ketones. In addition, it has been used in the synthesis of heterocyclic compounds, such as quinolines and indoles.
Mechanism of Action
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) is a halogenated aromatic compound, which is composed of a phenol group and a halogen, in this case bromine, attached to the benzene ring. The presence of the fluorine atom in the compound makes it more stable and resistant to oxidation. The mechanism of action of this compound is based on the fact that the bromine atom is electron-withdrawing and the fluorine atom is electron-donating. As a result, the compound has an increased stability and a decreased reactivity.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of neurotransmission. It has also been found to be a potent inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. In addition, it has been found to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids.
Advantages and Limitations for Lab Experiments
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its stability, which makes it ideal for use in a variety of research applications. In addition, it is relatively non-toxic, making it safe to handle and use in the laboratory. However, it is important to note that this compound is not water soluble and must be used in an organic solvent.
Future Directions
The use of 3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) has a wide range of potential applications in the future. One potential application is in the synthesis of new pharmaceuticals, as the compound has been shown to be an inhibitor of several important enzymes. In addition, the compound has potential applications in the synthesis of new dyes and pigments, as well as in the synthesis of new pesticides. Finally, the compound could be used in the synthesis of new heterocyclic compounds, such as quinolines and indoles.
Synthesis Methods
3-Bromo-5-(3-fluoro-4-methoxycarbonylphenyl)phenol (95%) can be synthesized in two different ways. The first method involves the reaction of 3-bromophenol with 3-fluorophenol in the presence of a strong base, such as sodium hydroxide. This reaction produces the desired compound in a yield of approximately 95%. The second method involves the reaction of 3-bromophenol with 3-fluorobenzaldehyde in the presence of a strong base, such as sodium hydroxide. This reaction also produces the desired compound in a yield of approximately 95%.
properties
IUPAC Name |
methyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c1-19-14(18)12-3-2-8(6-13(12)16)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCDFCSTNVUNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686460 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261976-86-6 |
Source


|
| Record name | Methyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

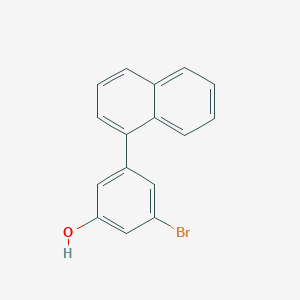



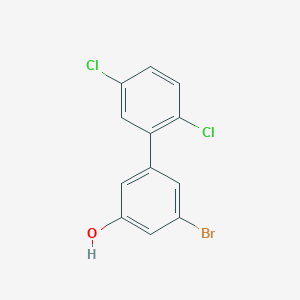

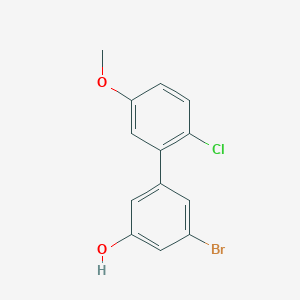
![3-Bromo-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383557.png)



